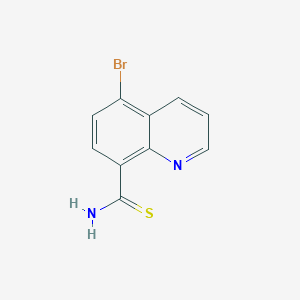

5-Bromoquinoline-8-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2S |

|---|---|

Molecular Weight |

267.15 g/mol |

IUPAC Name |

5-bromoquinoline-8-carbothioamide |

InChI |

InChI=1S/C10H7BrN2S/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |

InChI Key |

REWJVOCAUAELFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=S)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromoquinoline 8 Carbothioamide and Its Analogues

Precursor Synthesis Strategies

The foundation for the synthesis of 5-bromoquinoline-8-carbothioamide lies in the effective preparation of its key precursors. These strategies focus on the assembly of the quinoline (B57606) ring system and the installation of necessary functional groups at specific positions.

Synthesis of 5-Bromoquinoline-8-carbaldehyde and Related Intermediates

The primary precursor, 5-bromoquinoline-8-carbaldehyde, can be synthesized through various routes. One common approach involves the bromination and subsequent formylation of the quinoline core.

A well-established method for obtaining 5-bromoisoquinoline, a related precursor, involves the treatment of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid. This reaction must be carefully temperature-controlled to prevent the formation of the 8-bromo isomer. orgsyn.org Following bromination, the product can be nitrated in a one-pot procedure to yield 5-bromo-8-nitroisoquinoline. orgsyn.org This nitro derivative serves as a versatile intermediate. For instance, it can be reduced to the corresponding amine, which can then undergo various transformations, including conversion to the aldehyde. orgsyn.orgresearchgate.net

Alternative formylation techniques, such as the Vilsmeier-Haack and Duff reactions, have also been employed for the synthesis of quinoline aldehydes. mdpi.com For example, 8-hydroxyquinoline can be formylated to produce 8-hydroxyquinoline-5-carbaldehyde. mdpi.com A carbene insertion reaction based on the Reimer-Tiemann methodology has been reported for the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde. mdpi.com

Preparation of Substituted Quinoline Cores

The synthesis of the quinoline core itself can be achieved through several classic and modern organic reactions. The Skraup reaction, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a traditional method for producing quinolines. researchgate.net Modified Skraup procedures have been developed to improve yields and reduce the reaction's violent nature. researchgate.net

The Doebner-von Miller reaction offers another route to substituted quinolines. researchgate.net More contemporary methods include a copper-catalyzed [3+2+1] annulation of anthranils and phenylacetaldehydes to synthesize 8-acylquinolines. researchgate.net This method is particularly useful for preparing 8-aldehyde quinolines. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Hartwig-Buchwald amination, provide a powerful tool for introducing substituents onto the quinoline ring. For example, 5-bromo-8-hydroxyquinoline can be coupled with various anilines to produce 5-(N-substituted-anilino)-8-hydroxyquinolines. ias.ac.inresearchgate.net

Formation of the Carbothioamide Moiety

The defining feature of the target molecule is the carbothioamide group. Its introduction is a critical step in the synthetic sequence.

Thioamidation Reactions and Their Mechanistic Pathways

Thioamides are typically synthesized from their corresponding amides or nitriles. A common method involves the reaction of an aldehyde with a source of sulfur, such as Lawesson's reagent or elemental sulfur, often in the presence of an amine.

The mechanism of thioamidation can vary depending on the reagents and conditions. In one plausible pathway for the reaction of an aldehyde, a secondary amine, and elemental sulfur, the amine and aldehyde first form an enamine. This enamine then reacts with sulfur to form a thioamide. researchgate.net

In biological systems, thioamidation is an enzymatic process. nih.govnih.gov For example, some bacterial enzymes utilize a YcaO domain and require ATP and a sulfide source to convert a peptide backbone amide to a thioamide. nih.gov These enzymatic reactions often proceed through an O-phosphorylated intermediate. nih.gov Another mechanism involves the reaction of thio acids with azides, which can proceed through either a [3+2] cycloaddition to form a thiatriazoline intermediate or a linear adduct, depending on the electronic nature of the azide. acs.org

Optimized Reaction Conditions for Carbothioamide Formation

To maximize the yield and purity of this compound, reaction conditions for the thioamidation step are carefully optimized. For the synthesis of carbothioamide-based pyrazoline analogs, a common procedure involves refluxing a chalcone derivative with thiosemicarbazide (B42300) in glacial acetic acid for several hours. nih.gov

Challenges in thioamide synthesis include potential side reactions. For instance, thioamides can undergo epimerization during peptide synthesis due to the lower pKa of the α-proton compared to the corresponding amide. nih.gov To mitigate such side reactions, strategies like using thioimidates as protecting groups have been developed. acs.org

Derivatization Approaches

Once this compound is synthesized, it can serve as a scaffold for creating a library of diverse derivatives. The bromine atom at the 5-position is particularly amenable to further functionalization through various cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon bonds at the 5-position. The Hartwig-Buchwald amination, as previously mentioned, can be used to introduce a variety of amino groups. ias.ac.inresearchgate.net These derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in drug discovery and materials science.

Modifications at the Quinoline Ring System

The functionalization of the quinoline ring is a key strategy for creating analogues of this compound. Modifications can be introduced at various positions on the B-ring (positions 5, 6, 7, and 8). ucsf.edu

A common precursor for such modifications is 5-bromo-8-hydroxyquinoline, which can be synthesized and subsequently used in reactions like the Hartwig-Buchwald amination to introduce anilino groups at the 5-position. ias.ac.in The synthesis of 5-bromo-8-nitroisoquinoline, a related heterocyclic system, has also been described and can serve as a building block for further derivatization. researchgate.netorgsyn.orgamanote.com The nitro group, in particular, is a versatile functional group that can be reduced to an amine, which then allows for a wide range of subsequent reactions. orgsyn.org

The synthesis of the quinoline core itself can be achieved through various named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes methods. jocpr.com These methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. nih.gov For instance, the Friedländer synthesis involves the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. nih.gov

Table 1: Examples of Quinoline Ring Syntheses

| Quinoline Derivative | Starting Materials | Catalyst/Conditions | Reference |

| 2-Phenylquinoline-4-carboxylic acid | 2-Oxopropionic acid, aniline, benzaldehyde | Rare earth metal catalysts, reflux in water | nih.gov |

| 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline | Aniline, acetophenone | E4a zeolite catalyst | nih.gov |

| Polysubstituted quinolines | 2-Aminoaryl ketones, 1,3-dicarbonyl compounds | Fe3O4-IL-HSO4, solvent-free | nih.gov |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | Pyruvic acid, 1-naphthylamine, various benzaldehydes | Nanoscale catalyst, solvent-free, 80 °C | nih.gov |

Substitutions on the Carbothioamide Functional Group

The carbothioamide group (-CSNH2) is a crucial part of the molecule's structure. Analogues can be created by substituting the hydrogens of the amino group. The synthesis of pyrazoline carbothioamide/carboxamide derivatives often involves the reaction of chalcones with thiosemicarbazide or semicarbazide. acs.orgnih.gov This suggests that a similar approach could be employed, where a suitable quinoline precursor is reacted with a substituted thiosemicarbazide to yield N-substituted 5-Bromoquinoline-8-carbothioamides.

The synthesis of quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides has been accomplished by reacting the corresponding carboxylic acids with various amines in the presence of a base (triethylamine) and a coupling agent (BOP reagent). bohrium.comresearchgate.net A similar strategy could be envisioned for the carbothioamide, potentially starting from a quinoline-8-carbodithioic acid and reacting it with different amines.

Green Chemistry Principles in Quinoline-Carbothioamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for quinolines. ijpsjournal.comtandfonline.comzenodo.org This includes the use of greener solvents, catalysts, and energy sources. ijpsjournal.comtandfonline.com

The use of advanced catalytic systems has revolutionized quinoline synthesis, offering higher yields, milder reaction conditions, and improved catalyst reusability. nih.gov

Nanoparticles: Nanocatalysts have emerged as a highly efficient option for quinoline synthesis due to their unique properties. nih.gov For example, iron oxide nanoparticles functionalized with a Brønsted acidic ionic liquid have been used to catalyze the Friedländer reaction under solvent-free conditions. nih.gov Similarly, nanoporous TiO2 containing an ionic liquid bridge has been shown to be an effective and reusable catalyst for the synthesis of quinoline derivatives, providing excellent yields in very short reaction times under solvent-free conditions. researchgate.net

Ionic Liquids (ILs): Ionic liquids are considered green solvents and catalysts due to their low vapor pressure and high thermal stability. researchgate.net They have been successfully employed in various quinoline syntheses. For instance, α-chymotrypsin has shown enhanced catalytic activity in an ionic liquid aqueous solution for the Friedländer condensation, leading to excellent yields at lower temperatures and with reduced enzyme loading. mdpi.com The use of ionic liquids can also facilitate catalyst recovery and reuse. researchgate.net

Table 2: Green Synthesis Approaches for Quinolines

| Synthetic Approach | Catalyst/Medium | Key Advantages | Reference |

| Microwave-assisted synthesis | Ammonium acetate in water | Economical, rapid reaction times, high yields | tandfonline.com |

| Ultrasound-mediated synthesis | - | High conversion rates, short reaction times, energy-saving | nih.gov |

| Solvent and catalyst-free | - | Environmentally friendly, avoids hazardous solvents | jocpr.com |

| Nanoparticle catalysis | Fe3O4@Urea (B33335)/HITh-SO3H MNPs | High yields, catalyst reusability | nih.gov |

| Ionic liquid-catalyzed | α-chymotrypsin in IL aqueous solution | Eco-friendly, mild conditions, excellent yields | mdpi.com |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: In the synthesis of substituted quinolines, regioselectivity is a critical consideration, particularly when using unsymmetrical starting materials. nih.gov For example, in the Friedländer synthesis, the use of an unsymmetrical ketone can lead to the formation of two different regioisomers. nih.gov The choice of catalyst can significantly influence the regioselectivity of the reaction. rsc.orgresearchgate.net For instance, in a one-pot, three-component synthesis of 1,2,4-triazolo[1,5-a]quinoline derivatives, L-proline was found to afford the highest regioselectivity. rsc.org Photocatalytic methods have also demonstrated high regioselectivity in the synthesis of substituted 2,3-dihydro-1H-cyclopenta[b]quinolines, where the position of the substituent on the starting benzylidenecyclopentanone oxime dictates the substitution pattern on the final quinoline product. nih.gov

Stereoselectivity: While the provided search results focus more on regioselectivity in the context of quinoline synthesis, stereoselectivity becomes important when chiral centers are present in the molecule or are formed during the reaction. For example, in the synthesis of pyrazoline derivatives, which also contain a five-membered heterocyclic ring, the relative stereochemistry of the protons on the pyrazoline ring can be determined using NMR spectroscopy. acs.orgnih.gov Although not directly pertaining to this compound, this highlights the importance of stereochemical control in the synthesis of complex heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are highly characteristic of specific bonds and functional groups, making them powerful tools for structural identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 5-Bromoquinoline-8-carbothioamide, the FT-IR spectrum is expected to display a series of characteristic absorption bands. The thioamide group (-CSNH₂) is of particular interest and gives rise to several key vibrations. The N-H stretching vibrations of the primary thioamide are anticipated to appear as two distinct bands in the region of 3300-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is typically observed in the 850-600 cm⁻¹ range, although its intensity can vary. The C-N stretching vibration of the thioamide is expected around 1400 cm⁻¹.

The quinoline (B57606) ring system will also produce a set of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1600-1400 cm⁻¹ region. The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected at lower frequencies, generally in the 600-500 cm⁻¹ range.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Thioamide (-CSNH₂) | N-H Stretching | 3300-3100 |

| C-N Stretching | ~1400 | |

| C=S Stretching | 850-600 | |

| Quinoline Ring | Aromatic C-H Stretching | >3000 |

| C=C and C=N Stretching | 1600-1400 | |

| Bromo Substituent | C-Br Stretching | 600-500 |

This table presents theoretically expected FT-IR absorption ranges for this compound based on known data for similar functional groups and compounds. Actual experimental values may vary.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman spectroscopy differ from those of FT-IR, often allowing for the observation of vibrations that are weak or absent in the infrared spectrum. For this compound, the C=S stretching vibration is often a strong and easily identifiable band in the Raman spectrum. nih.gov The symmetric vibrations of the quinoline ring system are also typically strong in Raman spectra. The C-Br stretching vibration would also be observable.

| Functional Group | Expected Vibrational Mode | Anticipated Raman Shift (cm⁻¹) |

| Thioamide (-CSNH₂) | C=S Stretching | Strong intensity, 850-600 |

| Quinoline Ring | Ring Breathing Modes | Characteristic strong bands |

| Bromo Substituent | C-Br Stretching | 600-500 |

This table outlines the expected prominent Raman shifts for this compound based on general principles of Raman spectroscopy. nih.gov Experimental verification is required for precise assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound would provide a wealth of information. The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the thioamide group. The protons of the thioamide NH₂ group are expected to appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration. The coupling patterns (splitting of signals) between adjacent protons on the quinoline ring would allow for the assignment of each proton to its specific position.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Quinoline H-2, H-3, H-4 | 7.5 - 9.0 | Doublet, Triplet, Doublet of doublets |

| Quinoline H-6, H-7 | 7.0 - 8.0 | Doublet, Doublet |

| Thioamide -NH₂ | Variable (likely broad) | Singlet (broad) |

This table provides estimated ¹H NMR chemical shifts for this compound based on analogous quinoline structures. uncw.edu Actual values are dependent on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment. The carbon atom of the thioamide group (C=S) is particularly noteworthy, as it is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm. nih.gov The carbon atoms of the quinoline ring will appear in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the bromine (C-5) would be expected to have a chemical shift in the lower end of this range due to the heavy atom effect.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Thioamide C=S | 190 - 210 |

| Quinoline Ring Carbons | 110 - 150 |

| Quinoline C-5 (C-Br) | Lower end of aromatic region |

This table presents estimated ¹³C NMR chemical shifts for this compound based on known data for thioamides and substituted quinolines. nih.gov Experimental data is necessary for definitive assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons around the quinoline ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of the ¹³C signal for each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the thioamide group to the C-8 position of the quinoline ring. uncw.edu

The combined application of these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound (C₁₀H₇BrN₂S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Table 1: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₁₀H₇⁷⁹BrN₂S | [M]⁺ | 265.9622 |

| C₁₀H₇⁸¹BrN₂S | [M]⁺ | 267.9601 |

| C₁₀H₈⁷⁹BrN₂S | [M+H]⁺ | 266.9699 |

| C₁₀H₈⁸¹BrN₂S | [M+H]⁺ | 268.9679 |

Note: Data is theoretical and for illustrative purposes.

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion of this compound to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern can provide valuable structural information. Expected fragmentation pathways would likely involve the loss of the thioamide group (-CSNH₂), the bromine atom, or cleavage of the quinoline ring system.

Elemental Analysis (CHNS-O)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to assess the purity of the sample.

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₀H₇BrN₂S

| Element | Theoretical % | Expected Experimental % |

| Carbon (C) | 44.96 | 44.96 ± 0.4 |

| Hydrogen (H) | 2.64 | 2.64 ± 0.4 |

| Nitrogen (N) | 10.49 | 10.49 ± 0.4 |

| Sulfur (S) | 12.00 | 12.00 ± 0.4 |

Note: Experimental values are hypothetical and represent a typical range of accuracy for the technique.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for understanding the compound's crystal packing and physical properties. For this compound, one would expect to determine the planarity of the quinoline ring, the orientation of the carbothioamide group, and any intermolecular interactions involving the bromine and sulfur atoms.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995 |

| Z | 4 |

Note: These values are purely illustrative and based on common parameters for similar organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The quinoline ring system is a chromophore, and its conjugation with the carbothioamide group is expected to result in characteristic absorption bands. The spectrum would likely exhibit π→π* transitions at shorter wavelengths and potentially n→π* transitions associated with the non-bonding electrons of the nitrogen and sulfur atoms at longer wavelengths. The position and intensity of these bands are sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Predicted λmax (nm) | Corresponding Electronic Transition |

| Ethanol | ~280, ~340 | π→π |

| Dichloromethane | ~285, ~345 | π→π |

Note: These are estimated values based on related quinoline structures.

Thermogravimetric Analysis (TGA/DTG) for Thermal Decomposition Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. A TGA curve for this compound would show the temperature at which the compound begins to decompose. The derivative thermogravimetry (DTG) curve, which is the first derivative of the TGA curve, helps to identify the temperatures of maximum decomposition rates. This analysis is crucial for determining the material's thermal limits.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules with a high degree of accuracy. For a detailed analysis of 5-Bromoquinoline-8-carbothioamide, a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be utilized.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would identify the most stable conformer by considering the rotation around the single bond connecting the carbothioamide group to the quinoline (B57606) ring. The optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Exemplary)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.905 |

| C=S | 1.683 | |

| C-N (amide) | 1.358 | |

| Bond Angle (°) | C-C-Br | 120.2 |

| C-C=S | 123.5 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich quinoline ring and the sulfur atom, while the LUMO might be distributed over the π-system of the quinoline ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Exemplary)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -2.18 |

Vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the vibrational modes of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrations. nih.govnih.gov For this compound, characteristic vibrational modes would include the C=S stretching of the thioamide group, N-H stretching and bending, and various vibrations of the quinoline ring.

Table 3: Hypothetical Vibrational Frequencies and Assignments for this compound (Exemplary)

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3350 | N-H stretching |

| 1610 | C=N stretching (quinoline) |

| 1450 | Aromatic C-C stretching |

| 1100 | C=S stretching |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netscirp.org Computational methods can predict the NLO properties of a molecule, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The presence of electron-donating and electron-accepting groups and an extended π-conjugated system in this compound would suggest the potential for NLO activity.

Table 4: Hypothetical Non-Linear Optical Properties of this compound (Exemplary)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ esu |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal information about charge transfer, hyperconjugation, and the stability of the molecule. For this compound, NBO analysis would likely show strong interactions between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of the quinoline ring.

Table 5: Hypothetical NBO Analysis - Donor-Acceptor Interactions for this compound (Exemplary)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) | 5.2 |

| LP(1) S | σ*(C-N) | 3.8 |

To understand the conformational flexibility of this compound, a torsional potential energy surface (PES) scan would be performed. This involves systematically rotating a specific dihedral angle—in this case, the angle defining the orientation of the carbothioamide group relative to the quinoline ring—and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformers and identifies the most stable rotational isomers.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Ligand-Protein Interaction Profiling with Molecular Targets

While no specific molecular docking studies have been performed on this compound, research on analogous quinoline derivatives provides a framework for potential investigations. For instance, studies on other quinoline compounds have explored their interactions with various molecular targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.net

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The analysis of the resulting poses would reveal potential key interactions, such as:

Hydrogen Bonds: The carbothioamide group, with its nitrogen and sulfur atoms, could act as a hydrogen bond donor and acceptor, respectively. The quinoline nitrogen is another potential hydrogen bond acceptor.

Hydrophobic Interactions: The quinoline ring system provides a large hydrophobic surface that could interact with nonpolar residues in the protein's binding pocket.

Halogen Bonds: The bromine atom at the 5-position could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

These interactions are crucial for the stability of the ligand-protein complex and are a primary focus of ligand-protein interaction profiling. researchgate.netnih.gov

Binding Affinity Prediction and Conformational Analysis in Binding Sites

The prediction of binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), is a key outcome of molecular docking simulations. nih.gov These scores are used to rank different ligands and prioritize them for further experimental testing. For this compound, predicting its binding affinity against a panel of therapeutic targets would be a critical step in assessing its pharmacological potential.

Conformational analysis within the binding site examines the three-dimensional arrangement of the ligand and how it adapts to the protein's active site. The flexibility of the carbothioamide group would allow this compound to adopt various conformations to optimize its interactions with the target protein. Understanding these preferred conformations is essential for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, untested compounds.

No QSAR studies have been reported for this compound. However, QSAR models have been developed for other classes of quinoline derivatives. dntb.gov.uarasayanjournal.co.in A typical QSAR study on a series of this compound analogs would involve:

Data Set Preparation: Synthesizing and testing a series of analogs with variations at different positions of the quinoline ring and the carbothioamide group.

Descriptor Calculation: Calculating various molecular descriptors for each analog, which quantify their physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties).

Model Development: Using statistical methods to build a regression model that correlates the calculated descriptors with the measured biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A validated QSAR model could then be used to guide the design of new this compound derivatives with potentially improved activity.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govescholarship.org An MD simulation of this compound, both in solution and when bound to a protein, could provide valuable insights into its:

Conformational Flexibility: Understanding the range of conformations the molecule can adopt in different environments.

Stability of Ligand-Protein Complex: Assessing the stability of the interactions predicted by molecular docking over time. This involves monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms.

Role of Water Molecules: Investigating the role of water molecules in mediating ligand-protein interactions.

While no MD simulations have been published for this compound, this technique represents a powerful tool for refining docking predictions and gaining a deeper understanding of its potential binding mechanisms.

Mechanistic Investigations of Biological Activities in Vitro and in Silico Perspectives

Enzyme Inhibition Studies

Beyond direct antimicrobial killing, another therapeutic strategy involves the inhibition of specific microbial enzymes that are critical for pathogenesis or survival in the host environment.

Urease is a nickel-containing metalloenzyme produced by various bacteria, fungi, and plants. In pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis, urease is a key virulence factor. It catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to an increase in local pH. This pH modulation protects acid-sensitive pathogens like H. pylori in the stomach and contributes to the formation of infection-induced urinary stones. nih.gov Therefore, urease inhibitors are of significant interest for both medical and agricultural applications.

The carbothioamide moiety, which is structurally related to thiourea, is a known pharmacophore for urease inhibition. Numerous studies on heterocyclic compounds bearing a carbothioamide or thiosemicarbazide (B42300) side chain have demonstrated potent inhibitory activity against this enzyme. nih.govmdpi.comresearchgate.net

For example, a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were evaluated for urease inhibitory activity. Several of these compounds showed greater potency than the standard inhibitor, thiourea. Molecular docking studies of these analogues revealed that the carbothioamide group plays a crucial role in binding to the active site of the urease enzyme, often interacting with the nickel ions. nih.govresearchgate.net Similarly, a study on pyridine (B92270) carbothioamide derivatives identified compounds with significant urease inhibitory action, with IC₅₀ values as low as 1.07 µM. Kinetic analysis performed on these potent inhibitors indicated a mixed mode of inhibition. mdpi.com

These consistent findings across different heterocyclic scaffolds strongly suggest that the 8-carbothioamide group of 5-Bromoquinoline-8-carbothioamide is the key functional group responsible for potential urease inhibition.

Table 1: Urease Inhibitory Activity of Related Carbothioamide Derivatives This table presents data for structurally related carbothioamide compounds to illustrate the potential activity of the functional group.

| Compound Class | Specific Compound Example | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| N-Aryl-3,4-dihydroisoquinoline Carbothioamides | N-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 11.2 ± 0.81 | 21.7 ± 0.34 |

| N-Aryl-3,4-dihydroisoquinoline Carbothioamides | N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 15.5 ± 0.49 | 21.7 ± 0.34 |

| Pyridine Carbothioamides | 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 | 21.25 ± 0.15 |

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

While direct studies on this compound are not extensively available, research into the closely related class of quinoline-8-carboxamides provides significant insights into the potential for PARP-1 inhibition. nih.gov PARP-1 is a critical enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy. nih.gov

The quinoline-8-carboxamide (B1604842) scaffold has been specifically designed to act as a PARP-1 inhibitor. nih.gov The mechanism relies on the carboxamide group at the 8-position of the quinoline (B57606) ring, which is believed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor that PARP-1 utilizes. This structural feature allows the molecule to occupy the NAD+ binding site on the enzyme, preventing the catalytic activity that leads to poly(ADP-ribosyl)ation and subsequent DNA repair. nih.govnih.gov A key feature of these inhibitors is an intramolecular hydrogen bond that helps to lock the molecule into the required conformation for binding to the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies on quinoline-8-carboxamides have shown that substituents on the quinoline ring can significantly influence potency. For instance, introducing small, narrow groups at the 3-position and other substituents at the 2-position can enhance inhibitory activity. nih.gov The most active compound in one such study, 2-methylquinoline-8-carboxamide, demonstrated an IC₅₀ value of 500 nM against human recombinant PARP-1. nih.gov

Given that this compound replaces the carboxamide's oxygen with sulfur, it is plausible that it could engage with the PARP-1 active site in a similar manner. The bromo-substituent at the 5-position would further modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity. However, without direct experimental data, this remains a hypothesis based on the activity of its structural analogs.

Topoisomerase I Enzyme Inhibition

Topoisomerase I is a vital enzyme that resolves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Inhibiting this enzyme leads to the accumulation of DNA damage and is a key mechanism for several anticancer drugs.

Direct mechanistic studies linking this compound to topoisomerase I inhibition are not prominent in the literature. However, the broader quinoline scaffold is a well-established constituent of various topoisomerase inhibitors. For example, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. mdpi.com In these studies, specific derivatives showed weak to moderate inhibition of topoisomerase I, indicating that the quinoline core can be a platform for developing such inhibitors. mdpi.com

Furthermore, other complex heterocyclic systems incorporating a quinoline ring, such as 9-anilinothiazolo[5,4-b]quinoline derivatives, have been investigated as topoisomerase II inhibitors. nih.gov The mechanism for these compounds often involves intercalation into the DNA and stabilization of the topoisomerase-DNA cleavable complex, preventing the re-ligation of the DNA strand. While this pertains to topoisomerase II, it underscores the versatility of the quinoline structure in targeting these enzymes. The activity of these derivatives is highly dependent on the nature and position of various substituents, which affect properties like hydrophobicity and electronic distribution. nih.gov

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. A review of the scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its close structural analogs against cholinesterase enzymes. Therefore, its potential role in this mechanistic pathway remains uncharacterized.

Tyrosinase Enzyme Inhibition

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the primary pigment in human skin, and is also responsible for browning in fruits and vegetables. Inhibitors of tyrosinase are of great interest for cosmetics as skin-whitening agents and in the food industry.

The carbothioamide moiety, a central feature of this compound, is a key structural unit for potent tyrosinase inhibitors. This is because the thiosemicarbazide scaffold, of which carbothioamide is a part, can effectively chelate the two copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic function.

Kinetic studies on related inhibitors suggest that they can act via different mechanisms, including competitive, non-competitive, or mixed-type inhibition, depending on the specific substitutions on the aromatic ring. For example, some thiosemicarbazones have been shown to be competitive inhibitors, interacting with key amino acid residues like His-155, Gly-170, and Val-172 through hydrogen bonding and hydrophobic forces. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), with values for some potent inhibitors falling in the micromolar range.

Table 1: Tyrosinase Inhibition by Selected Compound Classes

| Compound Class/Derivative | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,4-dihydroxy-substituted 5-benzylidene(thio)barbiturates | Competitive | 1.52 | |

| Mormin (flavone) | Competitive | 88 | mdpi.com |

This table presents data for compounds known to inhibit tyrosinase to provide context for the potential activity of carbothioamide-containing molecules. Data for this compound is not specifically available.

The presence of the quinoline ring and the bromo-substituent in this compound would further define its interaction with the enzyme, influencing its inhibitory profile.

Perforin (B1180081) Protein Inhibition

Perforin is a pore-forming protein found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. Upon release, it polymerizes on the membrane of target cells, such as tumor cells or virus-infected cells, creating pores that allow granzymes to enter and induce apoptosis. Inhibition of perforin could have immunomodulatory applications.

Currently, there is a lack of available scientific literature describing the investigation of this compound or related quinoline compounds for perforin protein inhibition. This area remains unexplored for this class of molecules.

Antineoplastic Mechanistic Investigations (e.g., Topoisomerase Inhibition, Cellular Pathway Modulation)

The quinoline scaffold is a foundational structure in a variety of anticancer agents. Mechanistic investigations into quinoline derivatives reveal multiple pathways through which they can exert antineoplastic effects. As discussed previously, two of the most significant pathways involve the inhibition of PARP-1 and topoisomerase enzymes.

Topoisomerase Inhibition : As detailed in section 5.2.3, various quinoline-based compounds have been developed as inhibitors of both topoisomerase I and II. mdpi.comnih.gov By stabilizing the enzyme-DNA covalent complex, these agents induce lethal DNA strand breaks, preferentially affecting rapidly proliferating cancer cells. The specific activity and targeted isoform (I or II) are heavily influenced by the substitution pattern on the quinoline ring system. mdpi.com

Cellular Pathway Modulation (via PARP-1 Inhibition) : The potential for PARP-1 inhibition (see section 5.2.2) represents another powerful antineoplastic mechanism. nih.gov By disabling a key DNA repair pathway, PARP inhibitors can induce synthetic lethality in cancer cells that have pre-existing defects in other repair pathways, such as those with BRCA1/2 mutations. This targeted approach is a cornerstone of modern personalized cancer therapy.

While the specific antineoplastic mechanisms of this compound have not been fully elucidated, its structural similarity to known PARP-1 and topoisomerase inhibitors suggests these are highly probable areas of activity.

Antimalarial and Antileishmanial Mechanistic Approaches

Quinoline-based compounds are historically significant in the fight against parasitic diseases, most notably malaria.

Antimalarial Mechanisms: The 8-aminoquinoline (B160924) scaffold, the parent structure from which this compound is derived, is the basis for drugs like primaquine. The precise mechanism of 8-aminoquinolines is not fully established but is thought to differ from 4-aminoquinolines like chloroquine. It is believed that they are metabolized into reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative damage and disruption of the parasite's mitochondrial electron transport chain.

Structure-activity relationship studies of 8-aminoquinolines have provided several key insights:

A methoxy (B1213986) group at the 6-position generally enhances activity. who.int

Substitutions on the quinoline ring can dramatically affect both efficacy and toxicity. who.int For instance, introducing certain groups at the 5-position has been shown to reduce toxicity while retaining activity. who.int

The presence of a halogen, such as a bromo-group, has been explored in various positions to modulate activity. who.int

Antileishmanial Mechanisms: Quinoline derivatives have also been investigated for activity against Leishmania parasites. One of the proposed mechanisms involves the disruption of the parasite's mitochondrial function. For example, the quinoline derivative clioquinol (B1669181) has been shown to induce a loss of mitochondrial membrane potential and increase ROS production in Leishmania, ultimately leading to parasite death via necrosis. The ability of quinolines to chelate metals may also play a role in their antiparasitic activity by disrupting essential metalloenzymes within the parasite.

Given its 8-substituted quinoline core, this compound is a candidate for possessing both antimalarial and antileishmanial properties, likely acting through mechanisms involving oxidative stress and mitochondrial dysfunction within the parasites.

Molecular Targets and Binding Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For quinoline-based compounds, these targets are often enzymes or receptors, and the interactions are governed by a variety of chemical principles.

The nature of the bond formed between a drug molecule and its target can be either transient (reversible) or permanent (irreversible), a factor that significantly dictates its pharmacological effect and duration of action.

Reversible Binding: This is the more common mode of interaction for drug molecules, involving non-covalent forces. The inhibitor can freely associate with and dissociate from the target protein. For many quinoline derivatives acting as enzyme inhibitors, this reversible binding is key to their function. core.ac.ukresearchgate.net The strength of this interaction is typically quantified by the inhibition constant (K_i).

Irreversible Binding: In this type of interaction, the inhibitor forms a stable, covalent bond with the target, often leading to its permanent deactivation. nih.govresearchgate.net While the carbothioamide moiety contains a potentially reactive sulfur atom, there is no direct evidence to suggest that this compound acts as an irreversible inhibitor. Determining the kinetics of irreversible inhibition involves measuring parameters such as the rate of inactivation (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I). researchgate.net

Table 1: Representative Kinetic Parameters for Enzyme Inhibitors This table presents hypothetical data for illustrative purposes, as specific kinetic values for this compound are not available.

| Parameter | Reversible Inhibitor Example | Irreversible Inhibitor Example | Description |

|---|---|---|---|

| K_i (nM) | 60 | - | The inhibition constant, indicating the affinity of the inhibitor for its target. |

| IC50 (µM) | 0.8 | 0.2 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| k_inact (s⁻¹) | - | 0.02 | The first-order rate constant for the inactivation of the enzyme. |

| K_I (µM) | - | 3 | The concentration of the inhibitor that gives half the maximal rate of inactivation. |

| k_inact/K_I (M⁻¹s⁻¹) | - | 6667 | The second-order rate constant for the inactivation, reflecting the efficiency of the inhibitor. |

The precise orientation and binding affinity of a ligand within a protein's active site are governed by a network of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. Furthermore, the carbothioamide group at the 8-position possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sulfur atom), enabling it to form multiple hydrogen bonds with amino acid residues in a protein target. nih.govcore.ac.uk

Other Key Non-Covalent Interactions:

π-π Stacking: The aromatic structure of the quinoline ring facilitates π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The quinoline ring and the bromo substituent contribute to the molecule's lipophilicity, promoting interactions with hydrophobic pockets within the target protein.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a directional interaction with electron-donating atoms such as oxygen or nitrogen on the protein backbone or side chains. acs.org

Table 2: Potential Non-Covalent Interactions for this compound This table outlines hypothetical interactions based on the compound's structure. The actual interactions are target-dependent.

| Interaction Type | Functional Group on Compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Acceptor | Quinoline Nitrogen, Carbothioamide Sulfur | Serine, Threonine, Asparagine, Glutamine |

| Hydrogen Bond Donor | Carbothioamide N-H | Aspartate, Glutamate, Main-chain Carbonyls |

| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interaction | Quinoline Ring, Bromo Substituent | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond | 5-Bromo Group | Main-chain Carbonyl Oxygen, Serine/Threonine Hydroxyl |

The chemical architecture of this compound provides clues to its potential biological mechanisms. Structure-activity relationship (SAR) studies on related quinoline derivatives have consistently highlighted the importance of specific structural features. nih.govnih.gov

The Quinoline Scaffold: This bicyclic aromatic system is a well-established pharmacophore found in numerous bioactive compounds and can effectively occupy binding sites in a range of proteins. nih.govresearchgate.net

The 8-Carbothioamide Moiety: The substitution of a carbonyl oxygen with sulfur in the amide linkage at the 8-position alters the group's electronic and steric properties. Sulfur's larger size and different hydrogen bonding capabilities compared to oxygen can lead to altered binding affinities and selectivities. acs.org

Coordination Chemistry and Metal Complex Formation

Synthesis of Metal Complexes with 5-Bromoquinoline-8-carbothioamide as Ligand

The synthesis of metal complexes with a hypothetical this compound ligand would likely involve the reaction of the ligand with various metal salts in a suitable solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt. Typically, alcohols like ethanol or methanol, or polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed. The reaction would likely be carried out under reflux to ensure completion. The stoichiometry of the reactants would be varied to isolate complexes with different metal-to-ligand ratios. The resulting solid complexes would be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and then dried.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

The characterization of putative metal complexes of this compound would rely on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial to determine the coordination mode of the ligand to the metal ion. Changes in the vibrational frequencies of the C=S and N-H groups of the carbothioamide moiety, as well as shifts in the quinoline (B57606) ring vibrations upon complexation, would provide evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would offer insights into the geometry around the metal center. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, would be indicative of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be used to compare the chemical shifts of the ligand protons and carbons with those in the complex, providing further evidence of coordination.

Mass Spectrometry: Mass spectrometry would be employed to determine the molecular weight of the complexes and confirm their stoichiometry.

Investigation of DNA Binding and Nuclease Activity of Complexes

Metal complexes are known to interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. The potential DNA binding and cleavage activity of this compound complexes would be a significant area of investigation. Techniques such as UV-Vis and fluorescence spectroscopy could be used to study the binding affinity and mode of interaction with DNA. unipa.itnih.govnih.govrsc.org Gel electrophoresis would be a key method to assess the ability of the complexes to cleave DNA, which is a desirable property for potential anticancer agents.

Catalytic Applications of Metal Complexes

Transition metal complexes, including those with ligands similar to this compound, have been explored for their catalytic activity in various organic transformations. mdpi.comjns.edu.af Potential catalytic applications for the hypothetical complexes could include oxidation reactions, reduction reactions, and carbon-carbon coupling reactions, which are fundamental processes in synthetic organic chemistry. mdpi.com

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of quinoline-based compounds can be finely tuned through systematic structural modifications. For derivatives of 5-Bromoquinoline-8-carbothioamide, key areas for modification include the quinoline (B57606) core, the bromo substituent, and the terminal amine of the carbothioamide group. The impact of these changes is often evaluated against specific biological targets, such as those in Mycobacterium tuberculosis or various cancer cell lines. nih.govnih.gov

Key modifications and their potential effects include:

Substitution on the Quinoline Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at other available positions on the quinoline ring can significantly alter the electronic properties and, consequently, the biological activity of the molecule.

Modification of the Carbothioamide Group: The terminal amine of the carbothioamide moiety is a prime site for substitution. Introducing different alkyl or aryl groups can impact the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for target interaction.

Replacement of the Bromo Group: While the bromine atom at the 5-position is a defining feature, replacing it with other halogens (e.g., chlorine, fluorine) or other functional groups can modulate the compound's potency and pharmacokinetic properties.

The following table outlines potential structural modifications and their predicted impact on biological activity based on general principles observed in related compound series.

| Modification Site | Moiety Introduced | Predicted Impact on Biological Activity |

| Quinoline Ring (e.g., C-2, C-4) | Small alkyl groups, Methoxy (B1213986) groups | May enhance lipophilicity and cell permeability. |

| Fluoro groups | Can alter electronic distribution and improve metabolic stability. | |

| Carbothioamide Nitrogen | Phenyl ring, Substituted phenyls | Can introduce additional binding interactions (e.g., pi-stacking) and modulate selectivity. |

| Heterocyclic rings | May improve solubility and introduce new hydrogen bonding sites. | |

| C-5 Position | Chlorine, Fluorine | Alters the electronic nature and size of the substituent, potentially affecting binding affinity. |

| Methyl group | May provide a hydrophobic interaction point within a target's binding pocket. |

Pharmacophore Elucidation and Optimization

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For quinoline-based compounds with cytotoxic properties, pharmacophore models have been successfully developed to identify key features. scienceopen.com

A common pharmacophore model for cytotoxic quinolines consists of multiple features, such as hydrogen bond acceptors and aromatic rings. scienceopen.com For this compound, a hypothetical pharmacophore could include:

Hydrogen Bond Acceptors (A): The nitrogen atom of the quinoline ring and the sulfur atom of the carbothioamide group can act as hydrogen bond acceptors.

Aromatic Rings (R): The quinoline ring system itself serves as a crucial aromatic feature, often involved in pi-pi stacking or hydrophobic interactions with the biological target. scienceopen.com

Hydrogen Bond Donors (D): The N-H protons of the carbothioamide group can act as hydrogen bond donors.

Optimization of this pharmacophore would involve synthesizing analogues that enhance these interactions. For instance, adding substituents to the terminal amine could introduce new hydrogen bond donors or acceptors, or modifying the quinoline ring could optimize the position of the aromatic feature for better interaction with a target protein. A six-point pharmacophore model (AAARRR), comprising three hydrogen bond acceptors and three aromatic rings, has been identified as effective for certain series of quinoline-based tubulin inhibitors. scienceopen.com

Identification of Key Structural Features for Enhanced Potency and Selectivity

Based on studies of related quinoline and thiosemicarbazone compounds, several structural features are critical for potent and selective biological activity.

The Quinoline Nucleus: This planar heterocyclic system serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the target. Its aromatic nature is often essential for binding.

The Carbothioamide Moiety: This group is a key player in the molecule's activity. The sulfur atom and the N-H groups are crucial for forming hydrogen bonds with amino acid residues in the active site of target enzymes or proteins. This has been observed in thiosemicarbazones designed as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase A. nih.gov

The Bromine Atom at C-5: The electronegative bromine atom significantly influences the electronic properties of the quinoline ring. It can also form halogen bonds or engage in hydrophobic interactions within the binding pocket, thereby enhancing binding affinity and potency.

The Linker and Substituents: The spatial arrangement and chemical nature of the carbothioamide group at position 8 are vital. The flexibility and hydrogen-bonding capacity of the N-acylhydrazone linkage in related compounds are known to be important for activity.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are indispensable for understanding the SAR of quinoline derivatives and guiding the design of new, more effective compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoline-based agents, QSAR models have shown that properties like van der Waals volume, electron density, and electronegativity play pivotal roles in their antituberculosis activity. nih.gov These models allow for the prediction of the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

A typical QSAR study involves calculating various molecular descriptors and creating a predictive model. The quality of the model is assessed using statistical parameters like the coefficient of determination (R²). nih.govnih.gov

Interactive Table: Example QSAR Descriptors for Quinoline Derivatives This table shows examples of descriptor classes used in QSAR models for quinoline-based compounds and their significance.

| Descriptor Class | Example Descriptor | Significance in Model |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. researchgate.net |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. researchgate.net | |

| Topological | Wiener Index | Describes molecular branching and size. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity and potential membrane permeability of the molecule. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. unair.ac.id For quinoline derivatives, docking studies have been used to elucidate binding modes within the active sites of various enzymes, such as DNA gyrase and topoisomerase. nih.govresearchgate.net These studies can reveal specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and protein residues, providing a structural basis for the observed biological activity and guiding further modifications to enhance binding affinity. nih.gov

Rational Design of Novel Analogues

The rational design of new analogues of this compound is a process informed by SAR data, pharmacophore models, and computational studies. mdpi.com The goal is to create novel compounds with improved potency, better selectivity, and more favorable drug-like properties. mdpi.com

The design process typically follows these steps:

Identify a Lead Compound: this compound serves as the initial lead structure.

Analyze SAR and Computational Data: Insights from QSAR and molecular docking studies on related compounds identify the key structural features responsible for activity and the areas of the molecule that can be modified. nih.gov For example, if docking shows an unoccupied hydrophobic pocket near the bromo substituent, analogues with larger hydrophobic groups at that position might be designed.

Propose Modifications: Based on the analysis, new structures are designed in silico. This could involve bioisosteric replacement (e.g., replacing the sulfur in the carbothioamide with an oxygen to create a carboxamide) or scaffold hopping (replacing the quinoline core with another heterocyclic system while maintaining the key pharmacophoric features). nih.govmdpi.com

Predict Activity and Properties: The designed analogues are evaluated computationally for their predicted binding affinity (via docking) and biological activity (via QSAR). Their drug-likeness properties are also assessed.

Synthesize and Test: The most promising candidates are then synthesized and subjected to experimental biological testing to validate the design hypothesis. nih.gov This iterative cycle of design, prediction, synthesis, and testing is central to modern drug discovery. mdpi.com

Future Research Trajectories and Broader Academic Implications

Development of Advanced Synthetic Pathways

The synthesis of 5-Bromoquinoline-8-carbothioamide is anticipated to build upon established methods for the preparation of quinoline (B57606) derivatives. A likely precursor for its synthesis is 5-bromoquinoline-8-carboxaldehyde. The conversion of an aldehyde to a thioamide is a well-documented transformation in organic chemistry. One common approach involves the reaction of the aldehyde with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, in the presence of an amine. Alternatively, the aldehyde can be first converted to an oxime, which is then treated with a thionating agent.

Exploration of Novel Biological Targets and Mechanisms

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbiointerfaceresearch.comnih.gov The presence of the bromine atom and the carbothioamide group in this compound is expected to modulate its biological profile. For instance, various quinoline-based compounds have been investigated as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.govijmphs.com The carbothioamide moiety, in particular, is a known pharmacophore in various biologically active molecules and may contribute to the compound's ability to interact with specific biological targets.

Future research should focus on screening this compound against a panel of biological targets, including various kinases, to identify its specific molecular partners. Once a target is identified, detailed mechanistic studies will be necessary to elucidate how the compound exerts its biological effect. This could involve techniques such as enzyme kinetics, and biophysical assays to characterize the binding interaction between the compound and its target. Studies on quinoline-carboxamide derivatives have shown them to be P2X7R antagonists, suggesting a potential area of investigation for the corresponding thioamide. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future studies should employ a multi-omics approach. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns induced by the compound, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomic studies can provide insights into the metabolic pathways affected by the compound.

By integrating these different layers of biological information, researchers can construct detailed signaling pathways and networks that are modulated by this compound. This systems-level understanding will be crucial for identifying key molecular drivers of the compound's activity and for predicting potential off-target effects.

Application in Chemical Biology Tools and Probes

The quinoline scaffold is a known fluorophore and has been utilized in the development of fluorescent probes for bio-imaging applications. nih.govnanobioletters.comcrimsonpublishers.comresearchgate.net The specific photophysical properties of this compound, which may be influenced by the bromine and carbothioamide substituents, should be investigated. If the compound exhibits favorable fluorescence properties, it could be developed into a chemical probe for visualizing specific biological processes or for detecting certain ions or molecules within living cells.

Furthermore, by attaching a reactive group to the molecule, it could be transformed into an activity-based probe to covalently label its biological target. Such probes are invaluable tools for target identification and for studying the functional state of enzymes in complex biological systems. The design of quinoline-based probes is an active area of research, and the unique structure of this compound makes it a promising candidate for this application. nih.govnanobioletters.comcrimsonpublishers.com

Contribution to the Design of Next-Generation Small Molecules

The knowledge gained from the synthesis, biological evaluation, and mechanistic studies of this compound will be instrumental in the design of next-generation small molecules with improved therapeutic properties. Structure-activity relationship (SAR) studies, where the chemical structure of the compound is systematically modified and the effect on its biological activity is assessed, will provide valuable insights into the key structural features required for optimal activity.

For instance, by exploring different substituents on the quinoline ring or by modifying the carbothioamide group, it may be possible to enhance the compound's potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and can lead to the development of novel therapeutic agents for a wide range of diseases. The design and synthesis of novel quinoline-based inhibitors is a well-established strategy in medicinal chemistry. nih.govpsu.edunih.govresearchgate.netrsc.org

Q & A

Q. What are the common synthetic routes for 5-Bromoquinoline-8-carbothioamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis of brominated quinoline derivatives typically involves bromination of precursor quinoline scaffolds followed by functionalization. For this compound, a plausible route includes:

Bromination : Use of N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce bromine at the 5-position of quinoline derivatives .

Thioamide Introduction : Reaction of the aldehyde intermediate (e.g., 5-Bromoquinoline-8-carbaldehyde) with thioamide precursors via nucleophilic substitution or condensation. For example, treatment with Lawesson’s reagent or thiourea derivatives under reflux in solvents like THF or DMF .

- Key Parameters :

- Reaction temperature (optimized between 60–100°C to avoid side reactions).

- Solvent polarity (polar aprotic solvents enhance nucleophilicity).

- Catalyst use (e.g., HCl or H2SO4 for acid-catalyzed condensation) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–9.0 ppm) and thioamide protons (δ 10–12 ppm, broad).

- ¹³C NMR : Carbonyl (C=S) signal at δ 180–190 ppm and aromatic carbons (δ 120–150 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 257.02 (calculated for C10H7BrN2S) with fragmentation patterns confirming bromine and thioamide groups .

- Infrared (IR) Spectroscopy : Strong absorption bands at 1650–1700 cm⁻¹ (C=S stretch) and 3100–3300 cm⁻¹ (N-H stretch) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with mobile phases (e.g., acetonitrile/water) to assess purity (>95%) and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity of this compound derivatives?

- Methodological Answer : Discrepancies in yield or reactivity often arise from:

- Reagent Purity : Impurities in brominating agents (e.g., NBS vs. Br2) affect reaction efficiency. Verify supplier data (e.g., CAS RN 885267-41-4) and purity certificates .

- Solvent Effects : Polar solvents may stabilize intermediates differently; compare DMF (high polarity) vs. THF (moderate polarity) in kinetic studies .

- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., over-oxidation or dimerization). Adjust stoichiometry (e.g., 1.2 equivalents of thiourea to aldehyde) to suppress undesired pathways .

Q. What strategies optimize the design of this compound derivatives for biological activity studies?

- Methodological Answer :

- Functional Group Modifications :

- Substitution at Bromine : Replace Br with amino or alkoxy groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to enhance solubility or target binding .

- Thioamide Bioisosteres : Replace C=S with C=O or C=NH to modulate pharmacokinetic properties (e.g., logP, metabolic stability) .

- Computational Modeling :

- Perform docking studies with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina to prioritize derivatives with high binding affinity .

- In Vitro Screening :

- Test derivatives against enzyme panels (e.g., CYP450 isoforms) to identify selective inhibitors. Use IC50 curves and Hill coefficients to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.